molecular formula C10H13N3O3 B1489261 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid CAS No. 1706458-09-4

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid

Cat. No.: B1489261
CAS No.: 1706458-09-4
M. Wt: 223.23 g/mol
InChI Key: GAGHXWGQAARMDN-UHFFFAOYSA-N
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Description

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and benzene This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a morpholine group at the 6-position, along with a carboxylic acid group at the 2-position

Mechanism of Action

Target of Action

The primary target of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the mammalian target of rapamycin (mTOR). mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Mode of Action

this compound interacts with its target, mTOR, by binding to the ATP binding pocket of the protein. This interaction inhibits the function of mTOR, leading to changes in the cellular processes that mTOR regulates .

Biochemical Pathways

The inhibition of mTOR by this compound affects several biochemical pathways. Most notably, it leads to the generation of reactive oxygen species (ROS) and the induction of cellular apoptosis. This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential and degradation of nuclear DNA .

Result of Action

The result of the action of this compound is the prevention of cancer cell proliferation. By inducing apoptosis, or programmed cell death, this compound can effectively stop the growth of cancer cells .

Biochemical Analysis

Biochemical Properties

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. This compound interacts with several enzymes and proteins, including the mammalian target of rapamycin (mTOR). Molecular docking studies have shown that this compound binds to the ATP binding pocket of mTOR, thereby inhibiting its activity . This interaction leads to the generation of reactive oxygen species (ROS) and subsequent induction of cellular apoptosis. The compound also affects the mitochondrial membrane potential and induces the degradation of nuclear DNA, further contributing to its antiproliferative effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain), this compound exhibits potent anticancer activity in a dose-dependent manner . The compound influences cell function by inducing apoptosis through the generation of reactive oxygen species and activation of caspase-3/7. Additionally, this compound impacts cell signaling pathways, gene expression, and cellular metabolism, leading to an increase in the hypodiploid (subG1) population and early apoptotic cell population .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to the ATP binding pocket of the mammalian target of rapamycin, thereby inhibiting its activity . This inhibition leads to the generation of reactive oxygen species, which in turn induces cellular apoptosis. The compound also affects the mitochondrial membrane potential, leading to the loss of mitochondrial function and degradation of nuclear DNA . Additionally, this compound influences gene expression by activating caspase-3/7 and other apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained antiproliferative activity over extended periods . Prolonged exposure to this compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative activity with minimal toxic effects . At higher doses, the compound may induce toxic or adverse effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors involved in the generation of reactive oxygen species and the induction of apoptosis . Additionally, this compound affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . The compound is transported across cellular membranes and accumulates in specific cellular compartments, where it exerts its antiproliferative effects . Additionally, the localization and accumulation of this compound are influenced by its interactions with specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the localization of this compound, directing it to areas where it can exert its antiproliferative effects most effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid typically involves the following steps:

  • Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and an amidine derivative.

  • Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.

  • Carboxylation: The carboxylic acid group at the 2-position is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the compound into its corresponding amide or nitrile derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or amine.

  • Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrimidine ring with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.

Major Products Formed:

  • Oxidation Products: Amides, nitriles, and carboxylic acids.

  • Reduction Products: Alcohols, amines, and hydrocarbons.

  • Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Methyl-6-morpholinopyrimidine-2-carboxylic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of antiviral, anticancer, and anti-inflammatory drugs.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Pyridinecarboxylic acid

  • 2-Chloro-6-methylpyridine-4-carboxylic acid

  • 6-Methyl-2-pyridinecarboxylic acid

  • 4-Methyl-2-pyrimidinamine

Properties

IUPAC Name

4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAGHXWGQAARMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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